molecular formula C34H37N3O2 B10835473 N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide

N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B10835473
M. Wt: 519.7 g/mol
InChI Key: GNROXEVONXEHCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID29649907-Compound-33 involves a series of chemical reactions, including the formation of macrocyclic structures. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production methods for PMID29649907-Compound-33 are not widely documented. the synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: PMID29649907-Compound-33 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products:

Scientific Research Applications

PMID29649907-Compound-33 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and protein interactions.

    Biology: Investigated for its role in regulating cathepsin D activity, which is involved in cellular processes such as apoptosis and autophagy.

    Medicine: Explored as a potential therapeutic agent for diseases where cathepsin D plays a critical role, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of PMID29649907-Compound-33 involves its interaction with cathepsin D, inhibiting its protease activity. This inhibition affects various molecular pathways, including those involved in cell death and survival. The compound’s ability to selectively inhibit cathepsin D makes it a valuable tool for studying these pathways and developing targeted therapies .

Properties

Molecular Formula

C34H37N3O2

Molecular Weight

519.7 g/mol

IUPAC Name

N-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]-N-[3-(5-methoxypyridin-3-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C34H37N3O2/c1-36(2)31-18-16-27(17-19-31)26-14-12-25(13-15-26)24-37(34(38)28-8-5-4-6-9-28)32-11-7-10-29(20-32)30-21-33(39-3)23-35-22-30/h7,10-23,28H,4-6,8-9,24H2,1-3H3

InChI Key

GNROXEVONXEHCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C4=CC(=CN=C4)OC)C(=O)C5CCCCC5

Origin of Product

United States

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